3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a piperidinyl ethylthio group, and a phenyl group attached to a pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: This step often involves a nucleophilic substitution reaction where a methoxybenzyl halide reacts with the pyrrolopyrimidine intermediate.
Attachment of the Piperidinyl Ethylthio Group: This is usually done via a thiol-ene reaction, where a piperidinyl ethylthio compound is added to the intermediate.
Addition of the Phenyl Group: This can be accomplished through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can take place at various positions on the pyrrolopyrimidine core or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is investigated for its potential as a therapeutic agent. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer, infections, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxybenzyl)-2-((2-oxo-2-(morpholin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 3-(3-methoxybenzyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 3-(3-methoxybenzyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-34-21-12-8-9-19(15-21)17-31-26(33)25-24(22(16-28-25)20-10-4-2-5-11-20)29-27(31)35-18-23(32)30-13-6-3-7-14-30/h2,4-5,8-12,15-16,28H,3,6-7,13-14,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVSGCHZHPGQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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